N,N-diethyl-2-(hydroxyimino)-3-oxobutanamide

Catalog No.
S12453634
CAS No.
55464-27-2
M.F
C8H14N2O3
M. Wt
186.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-diethyl-2-(hydroxyimino)-3-oxobutanamide

CAS Number

55464-27-2

Product Name

N,N-diethyl-2-(hydroxyimino)-3-oxobutanamide

IUPAC Name

(E)-N,N-diethyl-3-hydroxy-2-nitrosobut-2-enamide

Molecular Formula

C8H14N2O3

Molecular Weight

186.21 g/mol

InChI

InChI=1S/C8H14N2O3/c1-4-10(5-2)8(12)7(9-13)6(3)11/h11H,4-5H2,1-3H3/b7-6+

InChI Key

ZEEGXYVIQZEAOW-VOTSOKGWSA-N

Canonical SMILES

CCN(CC)C(=O)C(=C(C)O)N=O

Isomeric SMILES

CCN(CC)C(=O)/C(=C(/C)\O)/N=O

N,N-diethyl-2-(hydroxyimino)-3-oxobutanamide is a chemical compound characterized by its unique functional groups, including a hydroxyimino group and a ketone structure. This compound features a diethylamino group, which contributes to its solubility and potential biological activity. The molecular formula for N,N-diethyl-2-(hydroxyimino)-3-oxobutanamide is C${10}$H${16}$N${2}$O${2}$, and its structure can be represented as follows:

text
O ||N-CH-CO-N(C2H5)2 | OH

This compound is of interest in various fields, including medicinal chemistry and agrochemicals, due to its potential reactivity and biological properties.

, primarily due to the presence of the hydroxyimino and carbonyl groups. Some notable reactions include:

  • Condensation Reactions: The hydroxyimino group can react with aldehydes or ketones to form oximes.
  • Nitration: Under specific conditions, nitration can occur at the carbonyl position, yielding nitro derivatives. For instance, nitration of related compounds has been reported to yield moderate yields of α-nitro amides under optimized conditions involving nitric and sulfuric acids .
  • Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding carboxylic acids and amines.

The synthesis of N,N-diethyl-2-(hydroxyimino)-3-oxobutanamide can be achieved through several methods:

  • Reaction of Diethylamine with 3-Oxobutanamide: This method involves the reaction of diethylamine with 3-oxobutanamide in the presence of hydroxylamine hydrochloride to form the hydroxyimino derivative.
  • Oxime Formation: Hydroxylamine can react with suitable carbonyl precursors to yield oximes, which can then be further modified to introduce the diethylamino group.
  • Flow Chemistry Techniques: Modern synthetic approaches may utilize flow chemistry for more efficient synthesis, allowing for better control over reaction conditions and improved yields .

Interaction studies involving N,N-diethyl-2-(hydroxyimino)-3-oxobutanamide are crucial for understanding its reactivity and potential biological effects. Investigating how this compound interacts with metal ions or other ligands could reveal its utility in catalysis or as a chelating agent. Hydroxylamines have shown interesting coordination chemistry with metal ions, which may extend to this compound .

Several compounds share structural similarities with N,N-diethyl-2-(hydroxyimino)-3-oxobutanamide. Here are a few examples:

Compound NameStructureUnique Features
N,N-dimethyl-2-(hydroxyimino)-3-oxobutanamideStructureDimethyl substitution affects solubility and reactivity.
N-hydroxy-N,N-diethylacetamideStructureContains an acetamide moiety; potential for different biological activity.
Ethyl 2-(hydroxyimino)-3-oxobutanoateStructureEster instead of amide; may exhibit different reactivity patterns.

Uniqueness

N,N-diethyl-2-(hydroxyimino)-3-oxobutanamide stands out due to its specific combination of a hydroxyimino group and a diethylamino substituent, which may confer unique solubility and reactivity characteristics compared to similar compounds. Its potential applications in medicinal chemistry and agricultural products further highlight its significance in research.

Industrial-Scale Production Protocols

Industrial synthesis of N,N-diethyl-2-(hydroxyimino)-3-oxobutanamide prioritizes high throughput, cost efficiency, and minimal waste generation. Two primary methodologies dominate large-scale production: organotin(IV)-catalyzed oximation and mesoporous titanosilicate-mediated ammoximation.

The organotin(IV) approach, exemplified by the use of dibutyltin diacetate, accelerates the reaction between aldehydes/ketones and hydroxylamine salts. For instance, in the oximation of 5-nonylsalicylaldehyde, adding 0.02% dibutyltin diacetate reduces cycle times from 8 hours to 2 hours while achieving >98% conversion. This method employs a two-phase solvent system (toluene and aqueous hydroxylamine sulfate) with sodium carbonate to maintain pH balance.

Alternatively, mesoporous titanosilicates (e.g., HMS or MCM-41 types) enable efficient ammoximation reactions. These catalysts feature pore diameters of 2–50 nm, facilitating substrate diffusion and reducing steric hindrance. In cyclohexanone ammoximation, mesoporous titanosilicates achieve yields exceeding 90% under mild conditions (25–80°C, atmospheric pressure). The process typically uses organic peroxides like tert-butyl hydroperoxide and ammonia, with molar ratios optimized to 1:1.5–3.0 (ketone:peroxide).

Table 1: Industrial Catalytic Systems

CatalystReaction TimeYieldTemperatureKey Advantage
Dibutyltin diacetate2 hours>98%45°CRapid cycle times
Mesoporous titanosilicate4–6 hours>90%25–80°CHigh substrate compatibility

Laboratory-Scale Synthesis Techniques

Laboratory methods emphasize precision, reproducibility, and adaptability for small-batch research. A notable technique involves the grinding-assisted synthesis of hydroxamic acid derivatives. In this approach, organic carboxylic esters react with hydroxylamine salts in the presence of inert solvents like diesel oil. The mixture is ground with alkali to form hydroxamic acid salts, followed by acid treatment to yield the final product. This method avoids toxic solvents, enhances reaction uniformity, and simplifies purification.

Another lab-scale strategy employs two-phase oximation, where aldehydes dissolved in toluene react with aqueous hydroxylamine sulfate. Sodium carbonate is added to neutralize sulfuric acid byproducts, and the reaction progress is monitored via thin-layer chromatography (TLC). For temperature-sensitive substrates, reactions are conducted at 0–5°C to minimize side reactions.

Catalytic Systems for Yield Enhancement

Catalyst selection critically influences reaction efficiency and selectivity. Three systems demonstrate superior performance:

  • Organotin(IV) Compounds: Monoalkyltin(IV), dialkyltin(IV), and aryltin(IV) catalysts enhance oximation rates by stabilizing intermediates. For example, dibutyltin diacetate increases reaction rates 4-fold compared to uncatalyzed systems.
  • Mesoporous Titanosilicates: These materials offer high surface areas and tunable acidity, enabling efficient ammoximation of bulky substrates. Their mesoporous structure prevents pore blockage, ensuring consistent activity over multiple cycles.
  • Poly(Hydroxamic Acid)-Functionalized Copper: Though primarily used for C–N bond formation, copper catalysts supported on modified cellulose exhibit potential in hydroxamic acid synthesis. They operate under mild conditions (room temperature, ambient pressure) and achieve >85% yields.

Table 2: Catalyst Performance Comparison

Catalyst TypeSubstrate CompatibilityReusabilityOptimal pH
Organotin(IV)Aldehydes/KetonesLow7–9
Mesoporous TitanosilicateCyclic KetonesHigh10–12
Copper-Polyhydroxamic AcidEsters/AmidesModerate6–8

Solvent Selection and Reaction Kinetics

Solvent choice profoundly affects reaction kinetics and product purity. Polar aprotic solvents (e.g., acetic acid) accelerate nitrosation steps by stabilizing charged intermediates, while nonpolar solvents (e.g., toluene) improve phase separation in biphasic systems. Diesel oil, an inert solvent, enhances grinding efficiency by maintaining fluidity and preventing adhesion to reactor walls.

Kinetic studies reveal a pH-dependent mechanism for hydroxamic acid formation. At neutral to alkaline pH (7–9), the reaction follows a two-step pathway:

  • $$ \text{RCONHOH} \rightarrow \text{RCO}^- + \text{H}^+ $$ ($$ k_1 $$)
  • $$ \text{RCO}^- + \text{H}^+ \rightarrow \text{RCOOH} $$ ($$ k_2 $$)

The rate-limiting step shifts with solvent polarity: in polar media, $$ k1 $$ dominates due to rapid proton transfer, whereas $$ k2 $$ becomes limiting in nonpolar environments. Optimizing solvent-solute interactions reduces energy barriers, enabling faster conversions.

Table 3: Solvent Effects on Reaction Rate

SolventPolarityConversion (1h)Dominant Step
Acetic AcidHigh75%$$ k_1 $$
TolueneLow40%$$ k_2 $$
Diesel OilModerate65%$$ k_1 $$

XLogP3

0.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

186.10044231 g/mol

Monoisotopic Mass

186.10044231 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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